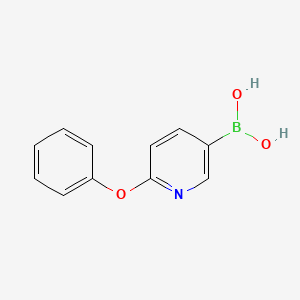
4-(3-Methylphenyl)-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylphenyl)-3-methylbenzoic acid, also known as 3-Methylbenzoic acid, is an aromatic organic acid that is commonly used in the synthesis of pharmaceuticals and other organic compounds. It is a white crystalline solid with a melting point of 135-140°C and a boiling point of 281-282°C. It is soluble in water, ethanol, and other organic solvents. 3-Methylbenzoic acid is a versatile reagent that can be used in a variety of reactions, including the synthesis of substituted benzoic acids, esters, amides, and amines. It is also used as a building block in the synthesis of other organic compounds, such as pharmaceuticals and fragrances.
Aplicaciones Científicas De Investigación
Parabens and Environmental Impact
Parabens, including compounds like 4-(3-Methylphenyl)-3-methylbenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their widespread application has raised concerns regarding their environmental fate and potential as weak endocrine disruptors. Notably, parabens are biodegradable but persist in aquatic environments due to continuous introduction, raising questions about their ecological impact. Their presence in surface water and sediments has been documented, reflecting the usage patterns of paraben-containing products. Moreover, the interaction of parabens with chlorine can lead to the formation of chlorinated by-products, which have been detected in various water bodies but not in drinking water. These chlorinated derivatives are more stable and persistent, necessitating further research into their toxicity and environmental behavior (Haman, Dauchy, Rosin, & Munoz, 2015).
Antimicrobial Preservatives and Toxicology
4-(3-Methylphenyl)-3-methylbenzoic acid, as part of the methyl paraben class, has been extensively studied for its toxicological profile. As an antimicrobial preservative, methyl paraben is known for its stability and non-volatility, making it a preferred choice in various industries for over 50 years. Despite its widespread use, there is no evidence suggesting accumulation in the human body, with studies indicating its practical non-toxicity via oral and parenteral routes. In populations with normal skin, it is considered non-irritating and non-sensitizing. Furthermore, chronic administration studies have reported no observed adverse effect levels, highlighting its safety profile. However, its mechanism of cytotoxic action, linked to mitochondrial failure, and its potential to cause sensitization in certain conditions have been areas of interest for further research (Soni, Taylor, Greenberg, & Burdock, 2002).
Advanced Oxidation Processes in Water Treatment
The study of advanced oxidation processes (AOPs) for the treatment of contaminants like acetaminophen highlights the broader application of chemical analysis and environmental remediation techniques that may be relevant to compounds such as 4-(3-Methylphenyl)-3-methylbenzoic acid. AOPs lead to the generation of various by-products and offer insights into degradation pathways and the biotoxicity of these by-products, providing a framework for understanding the environmental impact of synthetic chemicals. Such studies underscore the importance of developing efficient treatment strategies to mitigate the ecological risks posed by widespread chemical usage (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propiedades
IUPAC Name |
3-methyl-4-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-4-3-5-12(8-10)14-7-6-13(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHKBTCOGNYIAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688599 |
Source


|
| Record name | 2,3'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-70-4 |
Source


|
| Record name | 2,3'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)


![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)








![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)
